Cas no 79-16-3 (N-Methylacetamide)

N-Methylacetamide (NMA) is a polar aprotic solvent with the chemical formula C₃H₇NO. It is characterized by its high dielectric constant, thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. NMA is commonly used in pharmaceutical synthesis, polymer research, and as a reaction medium in organic chemistry due to its favorable solvation properties. Its low volatility and non-corrosive nature make it suitable for high-temperature applications. Additionally, NMA serves as a model compound for studying peptide bonds and molecular interactions in biophysical chemistry. The compound is handled under standard laboratory conditions, with attention to proper storage and handling due to its hygroscopic nature.
N-Methylacetamide structure
N-Methylacetamide structure
商品名:N-Methylacetamide
CAS番号:79-16-3
MF:C3H7NO
メガワット:73.0937807559967
MDL:MFCD00008683
CID:34162
PubChem ID:24884026

N-Methylacetamide 化学的及び物理的性質

名前と識別子

    • ACETIC ACID METHYLAMIDE
    • ACETMETHYLAMIDE
    • ACETYL METHYLAMIDE
    • ACETYLMETHYLAMINE
    • dimethylcarboxamide
    • N-ACETYLMETHYLAMINE
    • N-ACETYL-N-METHYLAMINE
    • NMA
    • N-METHYLACETAMIDE
    • Acetamide,N-methyl-
    • aceticacid,amide,n-methyl
    • Acetylmethylammine
    • CH3CONHCH3
    • methyl-acetamid
    • Methylacetamide
    • Monomethylacetamide
    • n-methyl-acetamid
    • N-Methylethanamide
    • n-monomethylacetamide
    • N-MethylAcetylamide
    • Acetamide,methyl
    • Acetamide,N-methyl
    • N-acetyl-methylamine
    • :N-Methylacetamide
    • Acetamide, N-methyl-
    • Methyl acetamide
    • N-Methyl-acetamide
    • N-Methyl acetamide
    • Acetamide, methyl-
    • X 44
    • Acetic acid, amide, N-methyl
    • n-methylacetylamine
    • OHLUUHNLEMFGTQ-UHFFFAOYSA-N
    • V0T777481M
    • NML
    • PubChem10938
    • N-Methylacetamide (ACI)
    • ACE-NME
    • NSC 747
    • N-Methylacetamide,99%
    • N-Methylacetamide
    • MDL: MFCD00008683
    • インチ: 1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)
    • InChIKey: OHLUUHNLEMFGTQ-UHFFFAOYSA-N
    • ほほえんだ: O=C(C)NC
    • BRN: 1071255

計算された属性

  • せいみつぶんしりょう: 73.05280
  • どういたいしつりょう: 73.052764
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 5
  • 回転可能化学結合数: 0
  • 複雑さ: 42.2
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.1
  • トポロジー分子極性表面積: 29.1
  • 互変異性体の数: 2
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 白色針状結晶
  • 密度みつど: 0.957 g/mL at 25 °C(lit.)
  • ゆうかいてん: 26-28 °C (lit.)
  • ふってん: 206°C(lit.)
  • フラッシュポイント: 116 ºC
  • 屈折率: n20/D 1.433(lit.)
  • PH値: 7 (H2O)
  • すいようせい: 解体
  • あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 29.10000
  • LogP: 0.14320
  • ようかいせい: 水、アルコール、エーテル、アセトン、ベンゼン、クロロホルムに溶け、溶媒ガソリンに溶けない。
  • かんど: 光に敏感

N-Methylacetamide セキュリティ情報

  • 記号: GHS08
  • ヒント:あぶない
  • シグナルワード:Danger
  • 危害声明: H360
  • 警告文: P201,P308+P313
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:2
  • 危険カテゴリコード: 61
  • セキュリティの説明: S53-S45
  • RTECS番号:AC5960000
  • 危険物標識: T
  • 爆発限界値(explosive limit):3.2-18.1%(V)
  • リスク用語:R61
  • ちょぞうじょうけん:使用しない場合は容器を閉じたままにします。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。容器を密閉する。
  • TSCA:Yes
  • セキュリティ用語:S45;S53

N-Methylacetamide 税関データ

  • 税関コード:2942000000
  • 税関データ:

    中国税関番号:

    2942000000

N-Methylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-54106-2.5g
N-methylacetamide
79-16-3 94%
2.5g
$27.0 2023-02-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1043678-500g
N-Methylacetamide
79-16-3 98%
500g
¥145.00 2024-07-28
Enamine
EN300-54106-0.05g
N-methylacetamide
79-16-3 94%
0.05g
$19.0 2023-02-10
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R013309-2.5kg
N-Methylacetamide
79-16-3 99%
2.5kg
¥632 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R013309-100g
N-Methylacetamide
79-16-3 99%
100g
¥53 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R013309-500g
N-Methylacetamide
79-16-3 99%
500g
¥164 2024-05-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M106450-100g
N-Methylacetamide
79-16-3 99%
100g
¥61.90 2023-09-02
TRC
M293220-5g
N-Methylacetamide
79-16-3
5g
$ 75.00 2022-06-04
TRC
M293220-100g
N-Methylacetamide
79-16-3
100g
$230.00 2023-05-18
Enamine
EN300-54106-25.0g
N-methylacetamide
79-16-3 94%
25.0g
$38.0 2023-02-10

N-Methylacetamide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Zinc chloride ;  2 h, 130 °C
リファレンス
High-yield and high-efficiency conversion of cyclohexanone oxime to ε-caprolactam in a green and facile reaction process over deep eutectic solvents
Sun, Shiqin; Liu, Shiwei; Yu, Fengli; Zhang, Jian; Xing, Weiguo; et al, Chemical Engineering Science, 2022, 253,

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Phosphorus pentoxide ,  Trifluoromethanesulfonic acid Solvents: Dimethylformamide
リファレンス
Homogeneous liquid-phase Beckmann rearrangement of oximes catalyzed by phosphorous pentoxide and accelerated by a fluorine-containing strong acid
Sato, H.; Yoshioka, H.; Izumi, Y., Journal of Molecular Catalysis A: Chemical, 1999, 149(1-2), 25-32

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Phosphorus pentoxide ,  Trifluoromethanesulfonic acid Solvents: Dimethylformamide
リファレンス
Process for producing amides by liquid-phase rearrangement of oximes catalyzed by phosphorus pentoxide and dialkyl amides or sulfoxides
, European Patent Organization, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: 2255309-71-6 ;  2 h, 100 °C
リファレンス
Reusable Deep Eutectic Solvents for Clean ε-Caprolactam Synthesis under Mild Conditions
Sun, Shiqin ; Liu, Shiwei ; Yu, Fengli; Zhang, Jian; Xing, Weiguo; et al, ACS Sustainable Chemistry & Engineering, 2022, 10(4), 1675-1688

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  1,4-Cyclohexadiene Solvents: Acetone ;  1.5 h, rt
リファレンス
Regioselective Intramolecular Allene Amidation Enabled by an EDA Complex
Liu, Lu; Ward, Robert M. ; Schomaker, Jennifer M., Chemistry - A European Journal, 2020, 26(61), 13783-13787

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Methanol ;  15 min, rt → 135 °C
リファレンス
Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective
Di Grandi, Martin J.; Bennett, Caitlin; Cagino, Kristen; Muccini, Arnold; Suraci, Corey; et al, Synthetic Communications, 2015, 45(22), 2601-2607

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid
1.2 Solvents: Diethyl ether
1.3 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Facile PTSH-catalyzed Beckmann rearrangement of ketoximes in solid state
Ponnusamy, S.; Pitchumani, K., Indian Journal of Chemistry, 1999, (7), 861-864

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: Basic alumina ;  25 min, 70 °C
リファレンス
Nano rod-shaped and reusable basic Al2O3 catalyst for N-formylation of amines under solvent-free conditions: A novel, practical and convenient NOSE' approach
Das, Vijay Kumar; Devi, Rashmi Rekha; Raul, Prasanta Kumar; Thakur, Ashim Jyoti, Green Chemistry, 2012, 14(3), 847-854

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  1,4-Cyclohexadiene Catalysts: Eosin Solvents: Acetone ;  16 h, rt
リファレンス
Visible-Light-Mediated Synthesis of Amidyl Radicals: Transition-Metal-Free Hydroamination and N-Arylation Reactions
Davies, Jacob; Svejstrup, Thomas D.; Fernandez Reina, Daniel; Sheikh, Nadeem S.; Leonori, Daniele, Journal of the American Chemical Society, 2016, 138(26), 8092-8095

ごうせいかいろ 10

はんのうじょうけん
1.1 3 h, 60 °C
リファレンス
Isopropenyl acetate, a remarkable, cheap and acylating agent of amines under solvent- and catalyst-free conditions: a systematic investigation
Pelagalli, Romina; Chiarotto, Isabella; Feroci, Marta; Vecchio, Stefano, Green Chemistry, 2012, 14(8), 2251-2255

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Silica ,  Sulfuric acid Solvents: 1,4-Dioxane ;  24 h, rt
リファレンス
A novel method for Beckmann rearrangement of oximes with silica sulfuric acid under mild condition
Xiao, Lin Fei; Peng, Jia Jian; Xia, Chun Gu, Chinese Chemical Letters, 2006, 17(5), 617-620

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: Methanol ;  0 °C; 30 min, 0 °C
2.1 Solvents: Water ;  1 h, pH 7.4, 37 °C
リファレンス
An unexpected new pathway for nitroxide radical production via more reactive nitrogen-centered amidyl radical intermediate during detoxification of the carcinogenic halogenated quinones by N-alkyl hydroxamic acids
Zhu, Ben-Zhan; et al, Free Radical Biology & Medicine, 2020, 146, 150-159

ごうせいかいろ 13

はんのうじょうけん
1.1 Solvents: Water ;  1 h, pH 7.4, 37 °C
リファレンス
An unexpected new pathway for nitroxide radical production via more reactive nitrogen-centered amidyl radical intermediate during detoxification of the carcinogenic halogenated quinones by N-alkyl hydroxamic acids
Zhu, Ben-Zhan; et al, Free Radical Biology & Medicine, 2020, 146, 150-159

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Water Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Palladium trifluoroacetate Solvents: Acetonitrile ;  10 min, rt
1.2 20 h, 80 °C
リファレンス
Hydrolytic deallylation of N-allyl amides catalyzed by PdII complexes
Ohmura, Naoya; Nakamura, Asami; Hamasaki, Akiyuki; Tokunaga, Makoto, European Journal of Organic Chemistry, 2008, (30), 5042-5045

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: Magnesium oxide ;  60 min, 70 °C
リファレンス
Recyclable, highly efficient and low cost nano-MgO for amide synthesis under SFRC: A convenient and greener NOSE' approach
Das, Vijay Kumar; Devi, Rashmi Rekha; Thakur, Ashim Jyoti, Applied Catalysis, 2013, 456, 118-125

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Potassium periodate Catalysts: Dichloro[(1,2,3,6,7,10,11,12-η)-2,6,10-dodecatriene-1,12-diyl]ruthenium Solvents: Water ;  3 h, 100 °C
リファレンス
Efficient tandem process for the catalytic deprotection of N-allyl amides and lactams in aqueous media: a novel application of the bis(allyl)-ruthenium(IV) catalysts [Ru(η3:η2:η3-C12H18)Cl2] and [{Ru(η3:η3-C10H16)(μ-Cl)Cl}2]
Cadierno, Victorio; Gimeno, Jose; Nebra, Noel, Chemistry - A European Journal, 2007, 13(23), 6590-6594

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: 1-(4-Sulfobutyl)-3-methylimidazolium trifluoromethanesulfonate ;  7 h, reflux
リファレンス
Synthesis of diverse libraries of carboxamides via chemoselective N-acylation of amines by carboxylic acids employing Bronsted acidic IL [BMIM(SO3H)][OTf]
Savanur, Hemantkumar M.; Malunavar, Shruti S.; Prabhala, Pavankumar; Sutar, Suraj M.; Kalkhambkar, Rajesh G.; et al, Tetrahedron Letters, 2019, 60(42),

ごうせいかいろ 18

はんのうじょうけん
1.1 Catalysts: Methanol, 1,1,1-trifluoro-, 1-(hydrogen sulfate), indium(3+) salt (3:1) Solvents: Acetonitrile
リファレンス
Indium trifluoromethanesulfonate (In(OTf)3)-a new catalyst for Beckmann rearrangement of ketoximes and facile dehydration of aldoximes
Barman, Dhiren C.; Gohain, Mukut; Prajapati, Dipak; Sandhu, Jagir S., Indian Journal of Chemistry, 2002, (1), 154-156

ごうせいかいろ 19

はんのうじょうけん
1.1 Catalysts: Bismuth trichloride
リファレンス
Microwave induced bismuth trichloride catalysed beckmann rearrangement of oximes
Thakur, Ashim J.; Boruah, Anima; Prajapati, Dipak; Sandhu, Jagir S., Synthetic Communications, 2000, 30(12), 2105-2111

N-Methylacetamide Raw materials

N-Methylacetamide Preparation Products

N-Methylacetamide サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:79-16-3)N-Methylacetamide
注文番号:1614844
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 21:49
価格 ($):discuss personally

N-Methylacetamide 関連文献

N-Methylacetamideに関する追加情報

Introduction to N-Methylacetamide (CAS No. 79-16-3)

N-Methylacetamide, with the chemical formula C₃H₇NO and CAS number 79-16-3, is a widely used compound in the field of organic chemistry and pharmaceutical research. This versatile amide derivative is known for its significant role in various synthetic applications, particularly in the production of pharmaceutical intermediates and specialty chemicals. Its molecular structure, featuring a methyl group attached to an acetamide moiety, contributes to its unique reactivity and makes it a valuable tool in both academic and industrial settings.

The compound is primarily utilized as a solvent and reagent in organic synthesis. Its ability to dissolve a wide range of polar and non-polar substances makes it an ideal choice for many chemical reactions. In pharmaceutical research, N-Methylacetamide is often employed in the synthesis of active pharmaceutical ingredients (APIs) due to its ability to facilitate smooth reaction pathways and enhance yield. Its stability under various reaction conditions further underscores its importance in synthetic chemistry.

Recent advancements in the field of medicinal chemistry have highlighted the potential of N-Methylacetamide as a key intermediate in the development of novel therapeutic agents. For instance, studies have demonstrated its role in the synthesis of protease inhibitors, which are crucial in the treatment of viral infections and cancer. The compound's ability to act as a nucleophile in peptide coupling reactions has also been exploited in the development of peptide-based drugs, which are gaining prominence due to their targeted therapeutic effects.

In addition to its pharmaceutical applications, N-Methylacetamide has found utility in materials science. Researchers have explored its use as a precursor in the synthesis of polymers and coatings, where its amide functionality contributes to the formation of strong, durable materials. The compound's compatibility with various polymerization techniques makes it a valuable asset in developing advanced materials with tailored properties.

The industrial production of N-Methylacetamide is typically achieved through the methylation of acetamide using methylating agents such as dimethyl sulfate or methyl iodide. This process is well-established and optimized for large-scale manufacturing, ensuring a consistent supply of high-purity material. The compound's relatively low toxicity and environmental impact further enhance its appeal as an industrial chemical.

From an environmental perspective, efforts have been made to develop more sustainable methods for producing N-Methylacetamide. Researchers are exploring catalytic processes that minimize waste and reduce energy consumption. These green chemistry approaches align with global initiatives to promote sustainable industrial practices and reduce the environmental footprint of chemical manufacturing.

The analytical characterization of N-Methylacetamide is another critical aspect of its study. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are routinely employed to confirm its identity and purity. These analytical methods provide detailed insights into the compound's molecular structure and help ensure that it meets the stringent requirements for use in pharmaceutical and industrial applications.

In conclusion, N-Methylacetamide (CAS No. 79-16-3) is a multifaceted compound with significant applications across various scientific disciplines. Its role as a key intermediate in pharmaceutical synthesis, solvent in organic reactions, and precursor in materials science underscores its importance. As research continues to uncover new uses and innovative applications for this versatile chemical, its relevance is expected to grow further, driving advancements in both academic research and industrial development.

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